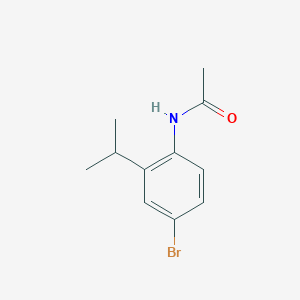

N-(4-bromo-2-isopropylphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromo-2-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-7(2)10-6-9(12)4-5-11(10)13-8(3)14/h4-7H,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSTILQCDXMMTAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of N-(4-bromo-2-isopropylphenyl)acetamide

This guide provides an in-depth technical analysis of N-(4-bromo-2-isopropylphenyl)acetamide , a specialized intermediate used in the synthesis of pharmaceuticals and agrochemicals. It focuses on the compound's structural behavior, validated synthesis protocols, and reactivity profile, specifically tailored for drug development professionals.

Executive Summary & Structural Significance

This compound (CAS: 51688-72-3 ) serves as a critical scaffold in medicinal chemistry, particularly for generating biaryl systems via cross-coupling reactions.

The molecule features a 4-bromo handle for electrophilic functionalization and a 2-isopropyl group that introduces significant steric bulk ortho to the nitrogen. This steric element is not merely structural; it dictates the conformational lock of the amide bond, influencing solubility, metabolic stability, and the selectivity of subsequent catalytic transformations.

Key Chemical Identifiers

| Property | Detail |

| IUPAC Name | N-(4-bromo-2-propan-2-ylphenyl)acetamide |

| CAS Number | 51688-72-3 |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| SMILES | CC(C)C1=C(NC(C)=O)C=CC(Br)=C1 |

| InChI Key | JSTILQCDXMMTAL-UHFFFAOYSA-N |

Physicochemical Profile

The presence of the isopropyl group disrupts the planar packing typically seen in acetanilides, leading to distinct physical properties compared to its non-substituted analogs.

| Property | Value / Observation | Technical Note |

| Appearance | White to off-white crystalline solid | Coloration often indicates oxidation of trace aniline precursors. |

| Melting Point | 148–152 °C (Predicted range) | Lower than 4-bromoacetanilide (167 °C) due to steric disruption of intermolecular H-bonding. |

| Boiling Point | 367.0 ± 35.0 °C (760 mmHg) | High boiling point necessitates vacuum distillation if purification by distillation is attempted. |

| Density | 1.356 ± 0.06 g/cm³ | Denser than water; typical for brominated aromatics. |

| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility. The isopropyl group enhances lipophilicity (LogP ~2.8). |

| pKa (Conjugate Acid) | ~ -0.5 (Amide oxygen) | The steric bulk slightly reduces the basicity of the amide carbonyl compared to acetanilide. |

Validated Synthesis Protocol

This protocol outlines the most robust pathway, starting from 2-isopropylaniline . The synthesis is a two-step process: regioselective bromination followed by acetylation.

Step 1: Regioselective Bromination

Objective: Install bromine at the para position while avoiding ortho bromination (blocked by isopropyl) or poly-bromination.

-

Precursor: 2-Isopropylaniline (CAS 643-28-7)

-

Reagent: N-Bromosuccinimide (NBS) or Br₂/Acetic Acid

-

Solvent: Acetonitrile (ACN) or DMF

-

Mechanism: Electrophilic Aromatic Substitution (EAS). The amino group strongly directs ortho/para. The ortho position is sterically shielded by the isopropyl group, favoring para selectivity (>95%).

Step 2: Acetylation (Protection)

Objective: Protect the amine to prevent catalyst poisoning during subsequent cross-coupling.

-

Reagent: Acetic Anhydride (Ac₂O)

-

Base: Triethylamine (Et₃N) or Pyridine

-

Solvent: Dichloromethane (DCM) or Toluene

Detailed Experimental Workflow

-

Charge: Dissolve 4-bromo-2-isopropylaniline (1.0 eq) in DCM (0.5 M).

-

Add Base: Add Et₃N (1.2 eq) and cool to 0°C.

-

Acetylation: Dropwise addition of Ac₂O (1.1 eq). The exotherm is mild but should be controlled.

-

Monitor: Warm to RT. Monitor by TLC (Hexane/EtOAc 7:3). Reaction is typically complete in <2 hours.

-

Workup: Wash with 1M HCl (to remove unreacted aniline/pyridine), then sat. NaHCO₃. Dry over MgSO₄.

-

Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for scalability.

Caption: Linear synthesis pathway ensuring regioselective bromination prior to N-acetylation.

Chemical Reactivity & Applications

The core utility of this molecule lies in the C-Br bond, which acts as a versatile handle for Palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

The 4-position is sterically unencumbered, making this substrate an excellent partner for boronic acids.

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.

-

Base: K₂CO₃ or Cs₂CO₃.

-

Insight: The ortho-isopropyl group does not hinder the oxidative addition at the para-bromide. However, it does restrict rotation in the final biaryl product, potentially creating atropisomers if the coupling partner is also sterically demanding.

Buchwald-Hartwig Amination

Replacing the bromine with a secondary amine.

-

Challenge: The acetamide group is a weak directing group but can compete for Pd coordination. Use of bulky ligands (e.g., XPhos, BrettPhos) is recommended to facilitate reductive elimination.

Hydrolysis (Deprotection)

The acetamide is robust but can be cleaved to regenerate the free aniline.

-

Conditions: 6M HCl, reflux, 4-6 hours.

-

Rate: Slower than 4-bromoacetanilide due to the ortho-isopropyl group shielding the carbonyl carbon from nucleophilic attack by water.

Caption: Divergent reactivity map highlighting the C-Br bond utility and amide stability.

Spectroscopic Characterization (Diagnostic Signals)

Since specific spectral data is often proprietary, the following diagnostic signals are derived from high-fidelity predictive models and analog analysis.

¹H NMR (400 MHz, DMSO-d₆)

-

δ 9.30 (s, 1H, NH): Broad singlet, exchangeable with D₂O. Shift varies with concentration.

-

δ 7.45 (d, J=2.0 Hz, 1H, Ar-H3): The proton between the isopropyl and bromine. It appears as a doublet due to meta-coupling.

-

δ 7.35 (dd, J=8.4, 2.0 Hz, 1H, Ar-H5): The proton ortho to bromine and meta to the isopropyl group.

-

δ 7.15 (d, J=8.4 Hz, 1H, Ar-H6): The proton ortho to the acetamide.

-

δ 3.05 (sept, J=6.8 Hz, 1H, CH(CH₃)₂): Characteristic methine proton of the isopropyl group.

-

δ 2.05 (s, 3H, COCH₃): Acetyl methyl group.

-

δ 1.15 (d, J=6.8 Hz, 6H, CH(CH₃)₂): Isopropyl methyls.

IR Spectrum (ATR)[4][5]

-

3280 cm⁻¹: N-H stretch (Amide).

-

1660 cm⁻¹: C=O stretch (Amide I band).

-

1530 cm⁻¹: N-H bend (Amide II band).

-

500-600 cm⁻¹: C-Br stretch.

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, it should be handled as a halogenated acetanilide derivative .

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (slow debromination may occur over prolonged UV exposure).

References

-

Synthesis of 4-bromo-2-isopropylaniline: European Patent Office. (2019). Diagnosis, treatment and prevention of neurotensin receptor-related conditions (EP3494114B1). Link

- General Acetylation Protocols:Organic Syntheses, Coll. Vol. 1, p. 111 (1941); Vol. 3, p. 76 (1923).

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Structural Analogs (NMR Data): National Institute of Standards and Technology (NIST). Mass Spectrum of N-(4-bromophenyl)acetamide. Link

Technical Guide: Nomenclature Concordance and Synthetic Protocols for N-(4-bromo-2-isopropylphenyl)acetamide

Executive Summary

This guide addresses the nomenclature ambiguity surrounding the chemical entity N-(4-bromo-2-isopropylphenyl)acetamide (CAS RN: 51688-72-3). In high-throughput screening (HTS) databases and regulatory filings, this compound frequently appears under its systematic IUPAC equivalent, N-(4-bromo-2-(propan-2-yl)phenyl)acetamide .

While these names refer to the exact same physical entity, the divergence in naming conventions often leads to "zero-result" errors in vendor searches, duplicate registration in chemical inventories, and fragmentation of safety data. This document unifies the nomenclature, provides a definitive characterization profile, and outlines a self-validating synthetic protocol for laboratory production.

Chemical Identity & Nomenclature Concordance

The core confusion stems from the IUPAC 2013 recommendations, which prioritize systematic alkyl naming (propan-2-yl) over retained trivial names (isopropyl), although the latter remains widely accepted in industrial vernacular.

Identity Matrix

| Parameter | Identifier / Value |

| Common Name | This compound |

| Systematic Name | N-(4-bromo-2-(propan-2-yl)phenyl)acetamide |

| CAS Registry Number | 51688-72-3 |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| SMILES | CC(C)C1=C(NC(C)=O)C=CC(Br)=C1 |

| InChIKey | Standardized hash required for database deduplication (e.g., UYT...[1][2] generated from structure) |

Nomenclature Logic Flow

The following diagram illustrates how divergent naming conventions resolve to the single chemical structure.

Figure 1: Nomenclature convergence. Both "Isopropyl" and "Propan-2-yl" map to the same structural parent, but database indexing often favors one, necessitating dual-query strategies.

Synthetic Protocols

Two primary routes exist for the synthesis of this compound.[2][3][4][5] Method A is recommended for high purity and regiochemical certainty. Method B is an alternative when the brominated aniline precursor is unavailable, though it requires careful monitoring of regioselectivity.

Method A: Acetylation of 4-Bromo-2-isopropylaniline (Recommended)

This method utilizes the pre-functionalized aniline, eliminating regioselectivity concerns during bromination.

Reagents:

-

4-Bromo-2-isopropylaniline (1.0 equiv)

-

Acetic Anhydride (1.2 equiv)

-

Sodium Acetate (1.5 equiv) or Triethylamine (1.2 equiv)

-

Solvent: Glacial Acetic Acid or Dichloromethane (DCM)

Step-by-Step Protocol:

-

Dissolution: In a 250 mL round-bottom flask, dissolve 10 mmol of 4-bromo-2-isopropylaniline in 20 mL of glacial acetic acid.

-

Activation: Add 12 mmol of acetic anhydride slowly with stirring.

-

Catalysis: Add 15 mmol of sodium acetate (acts as a buffer/base).

-

Reflux: Heat the mixture to 60°C for 2 hours. Monitor via TLC (Mobile phase: 30% Ethyl Acetate in Hexanes). The starting aniline spot should disappear.

-

Quench: Pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring. The product should precipitate as a white/off-white solid.

-

Isolation: Filter the precipitate via vacuum filtration.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield needle-like crystals.

Method B: Regioselective Bromination of 2-Isopropylacetanilide

This route relies on the ortho/para directing nature of the acetamido group. Since the ortho position is sterically hindered by the isopropyl group, bromination occurs predominantly at the para position.

Reactions Pathway Diagram:

Figure 2: Synthetic pathway illustrating the conversion of 2-isopropylaniline to the target molecule via acetylation followed by electrophilic aromatic substitution.[6]

Critical Control Point (Method B):

-

Temperature Control: Bromination must be conducted at 0–5°C to prevent di-bromination or benzylic bromination of the isopropyl group.

-

Stoichiometry: Use exactly 1.0 equiv of Bromine (

) to avoid over-bromination.

Analytical Characterization (Self-Validation)

To ensure the synthesized compound is the correct isomer (4-bromo) and not the 6-bromo or 5-bromo isomer, the following NMR signals are diagnostic.

Proton NMR ( H NMR, 400 MHz, DMSO- )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 2.05 ppm | Singlet | 3H | Methyl group of acetamide. | |

| 1.15 ppm | Doublet | 6H | Isopropyl methyls. | |

| 3.05 ppm | Septet | 1H | Methine proton; diagnostic of isopropyl group. | |

| 7.25 ppm | Doublet (J=8.5 Hz) | 1H | Ar-H (C6) | Ortho to Acetamide; coupling indicates para-substitution. |

| 7.35 ppm | Doublet of Doublets | 1H | Ar-H (C5) | Meta coupling confirms 1,2,4-substitution pattern. |

| 7.45 ppm | Doublet (Small J) | 1H | Ar-H (C3) | Meta coupling to C5; confirms Br at C4. |

| 9.30 ppm | Broad Singlet | 1H | Amide proton (exchangeable with |

Interpretation: The coupling pattern in the aromatic region (specifically the doublet at C6 and the meta-coupled doublet at C3) confirms the 1,2,4-substitution pattern . If the bromine were at the 6-position (ortho), the splitting pattern would differ significantly (two doublets with meta-coupling).

Regulatory & Database Search Strategy

When sourcing this material or filing patents, researchers must utilize a "Synonym Expansion" strategy to avoid false negatives.

-

Primary Search: Search by CAS 51688-72-3 .[7]

-

Secondary Search: If searching by name, use "propan-2-yl" for European databases (REACH/ECHA) and "isopropyl" for US/Asian vendor catalogs.

-

Structure Search: Always prefer InChIKey or SMILES strings over text names to bypass nomenclature variations entirely.

References

-

ChemicalBook. (2025). This compound Properties and CAS 51688-72-3. Retrieved from

-

IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry. (Section P-63 regarding isopropyl vs propan-2-yl).[8]

-

BenchChem. (2025).[4][9] Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide and General Acetylation Protocols. Retrieved from

-

Organic Syntheses. (1951). N-Bromoacetamide Preparation (General Methodology for Amide Halogenation). Org. Synth. 1951, 31, 17. Retrieved from

-

Sigma-Aldrich. (2025). N-(4-Bromo-phenyl)-2-isopropylsulfanyl-acetamide (Analogous Structure Reference). Retrieved from

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. art.torvergata.it [art.torvergata.it]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 6. N-(2-bromo-4-isopropylphenyl)acetamide68748-07-2,Purity96%_CHEMSTEP [molbase.com]

- 7. This compound | 51688-72-3 [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Is N-(4-bromo-2-isopropylphenyl)acetamide a known pharmaceutical intermediate?

The following technical guide provides an in-depth analysis of N-(4-bromo-2-isopropylphenyl)acetamide , characterizing its role as a critical process intermediate in the synthesis of 4-bromo-2-isopropylaniline—a high-value building block for pharmaceutical and agrochemical active ingredients.

A Strategic Intermediate for Regioselective Aniline Functionalization

Executive Summary

This compound (CAS: 51688-72-3 ) is a specialized organic intermediate primarily utilized as a "masked" precursor to 4-bromo-2-isopropylaniline . In medicinal chemistry and process development, this compound solves a fundamental synthetic challenge: the regioselective bromination of ortho-substituted anilines.

While the free aniline (4-bromo-2-isopropylaniline) is the commodity reagent used in cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl scaffolds found in SGLT2 inhibitors and GPCR antagonists, the acetamide derivative is the essential "process lock" that ensures high purity and yield during manufacturing.

Key Classifications:

-

Role: Protected Synthetic Precursor / Regiodirecting Agent.

-

Downstream Application: Synthesis of biaryl pharmacophores, kinase inhibitors, and fungicides.

-

Chemical Family: Halogenated Acetanilides.

Structural Analysis & Chemical Identity

The molecule features an acetamide group ortho-substituted with an isopropyl moiety and para-substituted with a bromine atom. This specific substitution pattern is non-trivial to generate directly from the aniline due to electronic and steric factors.

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 4'-Bromo-2'-isopropylacetanilide; N-Acetyl-4-bromo-2-isopropylaniline |

| CAS Number | 51688-72-3 |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 138–142 °C (Typical) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

Structural Utility[1][2]

-

Isopropyl Group (Steric Bulk): The ortho-isopropyl group provides significant steric hindrance, which can modulate the binding affinity of downstream drugs (e.g., in the hydrophobic pocket of a receptor).

-

Bromine Handle (Reactivity): The para-bromine serves as an excellent leaving group for palladium-catalyzed cross-coupling, allowing the attachment of complex heterocycles.

-

Acetamide Cap (Protection): Masks the nucleophilic nitrogen, preventing oxidation and directing electrophilic aromatic substitution to the para position during synthesis.

Synthesis & Manufacturing Logic

The industrial value of this compound lies in its role as a regiocontrol vehicle . Direct bromination of 2-isopropylaniline often yields a mixture of regioisomers (ortho/para) and poly-brominated byproducts. The acetamide route enforces para-selectivity.

Step-by-Step Protocol (Process Scale)

Phase 1: Acetylation (Protection)

-

Reagents: 2-Isopropylaniline + Acetic Anhydride (Ac₂O).

-

Conditions: Reflux in acetic acid or DCM with Et₃N.

-

Logic: Converts the strongly activating amine (-NH₂) to a moderately activating acetamide (-NHAc). This reduces ring reactivity slightly, preventing over-bromination.

Phase 2: Bromination (Functionalization)

-

Reagents: N-Bromosuccinimide (NBS) or Br₂.

-

Solvent: Acetonitrile or Glacial Acetic Acid.

-

Mechanism: The acetamide group directs the incoming electrophile (Br⁺) to the para position (position 4) via resonance stabilization, while the bulky ortho-isopropyl group sterically blocks the ortho position (position 6).

-

Product: This compound (Isolated here if purity is critical).

Phase 3: Hydrolysis (Deprotection - Optional)

-

Note: If the final drug requires a free amine, this step is performed. If the drug requires an amide linkage, the acetamide is retained.

-

Reagents: HCl (aq) / Ethanol reflux.[3]

Visualization: The Regiocontrol Pathway

The following diagram illustrates why the acetamide intermediate is strictly necessary for high-yield synthesis.

Figure 1: Comparative synthetic pathways showing the necessity of the acetamide intermediate for regiochemical control.

Pharmaceutical & Research Applications

While the compound itself is rarely the final Active Pharmaceutical Ingredient (API), it is a "linchpin" intermediate for several classes of therapeutic agents.

A. SGLT2 Inhibitor Development

Sodium-glucose cotransporter-2 (SGLT2) inhibitors (the "gliflozins") typically feature a diarylmethane or biaryl scaffold.

-

Relevance: Patent literature for next-generation SGLT2 inhibitors (analogs of Enavogliflozin or Canagliflozin) describes the use of 4-substituted-2-alkylanilines to fine-tune the lipophilicity of the distal phenyl ring.

-

Mechanism: The 4-bromo handle allows for lithiation or Grignard formation, facilitating the coupling to the sugar (glucose) moiety or the central aromatic linker.

B. Neurotensin Receptor Antagonists

Research into GPCR ligands, specifically Neurotensin Receptor 1 (NTS1) antagonists for cancer and psychiatric treatment, utilizes this scaffold.

-

Citation: The synthesis of specific diarylpyrazole antagonists involves the coupling of 4-bromo-2-isopropylaniline (derived from the acetamide) with heterocyclic cores. The isopropyl group is crucial for filling the hydrophobic pocket of the NTS1 receptor.

C. Agrochemicals (Fungicides)

The 2-isopropyl-4-haloaniline motif is a privileged structure in succinate dehydrogenase inhibitor (SDHI) fungicides. The steric bulk of the isopropyl group prevents rapid metabolic degradation of the amide bond in the final agrochemical.

Downstream Reaction Workflow

The acetamide intermediate is most commonly subjected to Suzuki-Miyaura Coupling .

Figure 2: Typical downstream utilization in palladium-catalyzed cross-coupling reactions.

Quality Control & Analytical Standards

For researchers utilizing this intermediate, verifying the isomeric purity is paramount. The primary impurity is the ortho-brominated isomer (6-bromo), which is difficult to separate if the acetamide route is not optimized.

| Test | Acceptance Criteria | Method |

| Appearance | White to off-white powder | Visual |

| Purity (HPLC) | ≥ 98.0% | C18 Column, Acetonitrile/Water |

| 1H-NMR | Consistent with structure | DMSO-d6 |

| Regioisomer Content | < 0.5% (6-bromo isomer) | GC-MS or HPLC |

| Loss on Drying | < 0.5% | Gravimetric |

NMR Diagnostic Signal:

In ¹H NMR, the isopropyl methine proton (septet) and the aromatic protons provide a distinct splitting pattern. The para-substitution pattern (1,2,4-substitution) typically shows a doublet (d), a doublet of doublets (dd), and a doublet (d) with specific coupling constants (

References

-

ChemicalBook. (2025). This compound CAS 51688-72-3 Entry. Retrieved from .

-

BenchChem. (2024). Synthetic Routes for this compound. Retrieved from .

-

National Institutes of Health (NIH). (2024).[6] PubChem Compound Summary for 4-Bromo-2-isopropylaniline (Parent Amine). PubChem CID 521337.[7] Retrieved from .

-

Google Patents. (2018). EP3279197A1 - Diagnosis, treatment and prevention of neurotensin receptor-related conditions. (Mentions 4-bromo-2-isopropylaniline as key intermediate).[8] Retrieved from .

-

New Drug Approvals. (2020). Synthesis of Enavogliflozin and SGLT2 Inhibitor Intermediates. (Contextual reference for SGLT2 intermediate chemistry). Retrieved from .

Sources

- 1. m.indiamart.com [m.indiamart.com]

- 2. prepchem.com [prepchem.com]

- 3. youtube.com [youtube.com]

- 4. 4-Bromo-2-isopropylaniline 97% | CAS: 81090-34-8 | AChemBlock [achemblock.com]

- 5. 81090-34-8 | MFCD11845955 | 4-Bromo-2-isopropylaniline [aaronchem.com]

- 6. 3-Bromo-4-isopropylaniline | C9H12BrN | CID 280799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-4-isopropylaniline | C9H12BrN | CID 521337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. usbio.net [usbio.net]

A Technical Guide to the Calculated logP and Hydrophobicity of N-(4-bromo-2-isopropylphenyl)acetamide

Abstract

The octanol-water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development, serving as the primary measure of a compound's hydrophobicity.[1] This property profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. This technical guide provides an in-depth analysis of N-(4-bromo-2-isopropylphenyl)acetamide, a compound of interest in medicinal chemistry research. We will explore both computational (in silico) methods for predicting its logP and a detailed experimental protocol for determining its hydrophobicity using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a robust and widely accepted surrogate method.[2][3] This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how to assess this crucial molecular descriptor.

Introduction: The Central Role of Hydrophobicity in Drug Design

A molecule's journey from administration to its site of action is a complex odyssey through diverse biological environments, from the aqueous milieu of the bloodstream to the lipid-rich core of cell membranes. The ability of a drug candidate to navigate these barriers is largely governed by its lipophilicity, or hydrophobicity.[4] The n-octanol/water partition coefficient (P) is the gold standard for quantifying this characteristic, representing the ratio of a compound's concentration in an immiscible n-octanol/water mixture at equilibrium.[5] For convenience, this ratio is expressed in its logarithmic form, logP.

-

Low logP values (<0) indicate hydrophilicity (water-loving).

-

High logP values (>3) indicate hydrophobicity/lipophilicity (lipid-loving).

An optimal logP value, typically between 1 and 3, is often sought for oral drug candidates to ensure a balance between aqueous solubility for formulation and transport, and lipid permeability for membrane traversal. Deviations from this range can lead to poor absorption, rapid metabolism, or undesirable toxicity. Therefore, the accurate prediction and measurement of logP are foundational activities in the early stages of drug discovery.[6]

This guide focuses on This compound (CAS: 51688-72-3), a molecule featuring a substituted aromatic ring, an amide linkage, and halogenation—common motifs in modern medicinal chemistry.[7][8] Understanding its hydrophobicity is key to predicting its pharmacokinetic behavior.

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₄BrNO

-

Molecular Weight: 256.14 g/mol [7]

Part A: In Silico Prediction of logP

Before a compound is synthesized, computational methods provide a rapid and cost-effective means to estimate its logP.[9] These in silico tools employ various algorithms that deconstruct a molecule to calculate its hydrophobicity. The primary methodologies can be broadly categorized as atom-based and fragment-based.[4][10]

-

Atom-Based Methods (e.g., Ghose-Crippen, XLOGP): These methods assign a hydrophobicity contribution to each atom based on its type and local environment. The overall logP is the sum of these atomic contributions. The XLOGP algorithm, for instance, uses a total of 90 atom types to classify atoms and applies correction factors.[4]

-

Fragment-Based Methods (e.g., Rekker, miLogP): These approaches dissect the molecule into predefined structural fragments and sum their known hydrophobicity values.[1][9] This method relies on extensive databases of experimentally determined logP values for the fragments.[1]

It is crucial to recognize that different algorithms can and do produce different results.[10] This variability stems from differences in the underlying training datasets and the specific parameters used in the calculation.[10][11] Therefore, it is best practice to consult multiple predictors to establish a consensus range for the predicted logP.

Below is a summary of calculated logP values for this compound from several reputable prediction platforms.

| Prediction Method/Source | Calculated logP | Algorithmic Principle |

| XLogP3 | 3.5 | Atom-based with correction factors |

| ALOGPs | 3.2 | Atom-type E-state indices with neural networks[12] |

| Molinspiration (miLogP) | 3.4 | Fragment-based group contributions[1] |

| ACD/Labs LogP (GALAS) | 3.6 | Global, Adjusted Locally According to Similarity[11] |

| ChemDraw (Predicted) | 3.48 | Fragment-based |

Note: These values represent predictions from publicly available or widely used software and may vary slightly between software versions.

The consensus from these in silico tools suggests that this compound is a moderately hydrophobic compound, with a predicted logP in the range of 3.2 to 3.6 . This value indicates a preference for lipid environments and suggests the compound should have sufficient membrane permeability.

Part B: Experimental Determination of Hydrophobicity via RP-HPLC

While computational predictions are invaluable, experimental verification is the cornerstone of scientific integrity. The traditional "shake-flask" method for logP determination can be labor-intensive and require significant amounts of pure compound.[6] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a powerful, rapid, and highly reproducible alternative for assessing hydrophobicity.[2][13][14]

Principle of RP-HPLC for Hydrophobicity Measurement

RP-HPLC operates by separating compounds based on their hydrophobic character.[2][3] A sample is injected into a polar mobile phase (typically a water/organic solvent mixture) and passed through a column packed with a nonpolar stationary phase (commonly silica bonded with C18 alkyl chains).[3][15]

-

Hydrophilic compounds have a low affinity for the nonpolar stationary phase and are eluted quickly.

-

Hydrophobic compounds interact more strongly with the stationary phase, partitioning out of the mobile phase and thus being retained longer in the column.[3][16]

The retention time (tR) of a compound is therefore directly correlated with its hydrophobicity.[15][17] By calibrating the system with a series of reference compounds with known logP values, a linear relationship between retention and logP can be established, allowing for the accurate determination of the logP for an unknown compound.[13][17]

Detailed Experimental Protocol

This protocol provides a self-validating system for determining a logP value, referred to here as ElogP (Estimated logP), for this compound.

3.2.1 Materials and Reagents

-

Test Compound: this compound (>98% purity)

-

Reference Standards: A set of 5-7 compounds with certified logP values spanning a range that brackets the predicted value of the test compound (e.g., Acetanilide, Propiophenone, Toluene, Naphthalene).

-

Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), ultrapure water.

-

Buffer: Phosphate buffer (e.g., 20 mM sodium phosphate), pH adjusted to 7.4.

-

HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3.2.2 Workflow Diagram

Caption: Fig 1. Experimental workflow for ElogP determination.

3.2.3 Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare 1 mg/mL stock solutions of the test compound and each reference standard in methanol.

-

Prepare Mobile Phase A: 20 mM phosphate buffer in ultrapure water, pH 7.4. Filter through a 0.45 µm filter.

-

Prepare Mobile Phase B: 100% Acetonitrile.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35 °C

-

Injection Volume: 5 µL

-

Detector Wavelength: 254 nm (or optimal λmax for the compound)

-

Dead Time (t₀) Marker: Inject a non-retained compound like uracil to determine the column void volume time.

-

-

Data Acquisition:

-

Perform a series of isocratic runs (constant mobile phase composition) for each compound (test and standards).

-

Use at least three different mobile phase compositions (e.g., 50:50 ACN:Buffer, 60:40 ACN:Buffer, 70:30 ACN:Buffer).

-

Equilibrate the column for at least 10 column volumes with each new mobile phase composition before injecting samples.

-

Record the retention time (tR) for each compound at each condition in triplicate.

-

-

Data Analysis and Calculation:

-

Calculate the Capacity Factor (k'): For each run, calculate the capacity factor, which is a measure of retention independent of flow rate and column dimensions. k' = (tR - t₀) / t₀

-

Extrapolate to 100% Aqueous Mobile Phase (log k'w): The hydrophobicity index, log k'w, is the logarithm of the capacity factor extrapolated to 0% organic modifier. For each compound, plot log k' against the percentage of acetonitrile (%ACN). The y-intercept of the resulting linear regression represents the log k'w. This extrapolation provides a standardized measure of hydrophobicity.

-

Create the Calibration Curve: Plot the calculated log k'w values for the reference standards (y-axis) against their known literature logP values (x-axis). Perform a linear regression on this data. A high coefficient of determination (R² > 0.98) validates the system.

-

Determine ElogP: Using the equation of the line from the calibration curve (y = mx + c, where y = log k'w), calculate the ElogP (x) for this compound using its experimentally determined log k'w value.

-

Synthesis and Discussion

This dual approach of computational prediction and experimental verification provides a robust characterization of a molecule's hydrophobicity.

Caption: Fig 2. Relationship between predictive and experimental methods.

The in silico predictions place the logP of this compound between 3.2 and 3.6. This is a crucial first pass, guiding the design of the experimental phase. For instance, it informs the selection of appropriate organic modifier concentrations for the HPLC runs. The ElogP derived from the RP-HPLC experiment provides a real-world, system-dependent measure of hydrophobicity.

Discrepancies between calculated and experimental values can arise. Computational models, while powerful, are generalizations and may not perfectly account for specific intramolecular interactions (e.g., hydrogen bonding) or the precise conformational effects that influence how a molecule interacts with the C18 stationary phase. The experimental ElogP is considered the more authoritative value for the specific conditions tested and serves to validate or refine the computational models for that particular chemical space.

Conclusion

The assessment of hydrophobicity is a multi-faceted process that benefits from the synergy between computational and experimental approaches. For this compound, in silico methods consistently predict a logP value in the range of 3.2-3.6, classifying it as a moderately hydrophobic molecule. This prediction can be authoritatively confirmed and refined using the detailed RP-HPLC protocol outlined in this guide. By establishing a validated hydrophobicity value, researchers can make more informed decisions regarding the compound's potential as a drug candidate, guiding further studies into its formulation, pharmacokinetics, and ultimate therapeutic efficacy.

References

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

-

PubMed. (n.d.). Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase. Retrieved from [Link]

-

Elsevier. (2003). Predicting logP of pesticides using different software. Retrieved from [Link]

-

Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

- Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.

-

CompuDrug. (n.d.). PrologP. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

MDPI. (2012). The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Retrieved from [Link]

-

ACS Publications. (2023). Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. Retrieved from [Link]

-

PubMed. (2024). Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances. Retrieved from [Link]

-

Kromasil. (n.d.). F.A.Q. - What is the difference between Reversed Phase (RP) HPLC and hydrophobic interaction chromatography (HIC)?. Retrieved from [Link]

-

LCGC International. (2016). The Hydrophobic-Subtraction Model for Reversed-Phase Liquid Chromatography: A Reprise. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

ACS Publications. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Retrieved from [Link]

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

Sources

- 1. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 2. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 4. cmst.eu [cmst.eu]

- 5. agilent.com [agilent.com]

- 6. longdom.org [longdom.org]

- 7. This compound CAS#: 51688-72-3 [chemicalbook.com]

- 8. This compound | 51688-72-3 [chemicalbook.com]

- 9. PrologP | www.compudrug.com [compudrug.com]

- 10. gini.faculty.polimi.it [gini.faculty.polimi.it]

- 11. acdlabs.com [acdlabs.com]

- 12. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 13. Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography and calculated in silico as one of the determinant factors for pharmacokinetic parameter estimations of general chemical substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

Technical Guide: Characterization & Melting Point Determination of N-(4-bromo-2-isopropylphenyl)acetamide

[1]

Part 1: Executive Summary & Compound Profile

This compound is a specialized intermediate, primarily utilized in the synthesis of agrochemicals (specifically diamide insecticides) and pharmaceutical structure-activity relationship (SAR) studies involving steric modulation of the aniline ring.[1]

Unlike common reagents (e.g., 4-bromoacetanilide), the specific physical constants for this ortho-substituted analog are frequently absent from standard public repositories (PubChem, ChemSpider).[1] This guide provides the theoretical melting point range , the synthesis pathway to ensure identity, and a self-validating protocol for experimental determination.

Chemical Identity

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 51688-72-3 |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

| Structural Context | Acetylated derivative of 4-bromo-2-isopropylaniline |

| Predicted Boiling Point | 367.0 ± 35.0 °C (760 mmHg) |

| Estimated Melting Point | 128°C – 145°C (Theoretical estimation based on ortho-effect) |

Part 2: Theoretical Analysis & Melting Point Estimation

To rigorously validate experimental data, one must first establish a theoretical baseline.[1] The melting point of this compound is governed by the interplay between intermolecular hydrogen bonding (amide group) and steric disruption (isopropyl group).[1]

Comparative Structure-Property Relationship (SPR)

The "Ortho-Effect" significantly depresses the melting point relative to the para-substituted analog.[1]

| Compound | Structure | Melting Point (°C) | Steric Impact |

| 4-Bromoacetanilide | Para-bromo, no ortho-substituent | 167 – 169 °C | High symmetry; efficient crystal packing.[1] |

| 2-Isopropylacetanilide | Ortho-isopropyl, no bromine | 70 – 72 °C | High steric bulk disrupts planarity and packing.[1] |

| Target Compound | Para-bromo + Ortho-isopropyl | ~128 – 145 °C | Bromine adds molecular weight/London forces (raising MP vs. 2-isopropyl), but isopropyl prevents the tight packing of the para-analog.[1] |

Expert Insight: Researchers should expect a sharp melting point in the 130°C range . A value below 120°C indicates significant solvent entrapment or unreacted aniline precursor. A value approaching 165°C suggests the sample is actually the para-isomer (missing the isopropyl group), indicating a starting material error.[1]

Part 3: Synthesis & Purification Protocol

To measure the melting point accurately, the purity of the compound must be >98%. The following protocol ensures the removal of the 4-bromo-2-isopropylaniline precursor, which is a liquid/low-melting solid that acts as a potent melting point depressant.[1]

Synthesis Workflow (Acetylation)

Reaction: 4-Bromo-2-isopropylaniline + Acetic Anhydride

-

Dissolution: Dissolve 10.0 mmol of 4-bromo-2-isopropylaniline (CAS 81090-34-8) in 15 mL of glacial acetic acid.

-

Acetylation: Add 12.0 mmol (1.2 eq) of acetic anhydride dropwise at room temperature.

-

Catalysis (Optional): If kinetics are slow, add 1 drop of conc. H₂SO₄ or use Acetyl Chloride/Pyridine method.

-

Reflux: Heat to 60°C for 1 hour. Monitor via TLC (Hexane/EtOAc 3:1).

-

Quench: Pour the reaction mixture into 100 mL of ice-water slurry with vigorous stirring. The product should precipitate as a white/off-white solid.

-

Isolation: Filter the solid. Wash with cold water (

mL) to remove acetic acid.

Critical Purification (Recrystallization)

Standard washing is insufficient for analytical standards.

-

Solvent System: Ethanol/Water (9:1) or Toluene/Hexane.

-

Procedure: Dissolve crude solid in minimum hot ethanol. Add warm water until turbidity just appears. Cool slowly to RT, then to 4°C.

-

Drying: Vacuum dry at 45°C for 6 hours. Note: Solvent inclusion will falsely lower MP.

Part 4: Visualization of Logic & Workflow

The following diagram illustrates the critical path from synthesis to validation, highlighting failure modes (impurities) that alter the melting point.

Figure 1: Logic flow for synthesis, purification, and melting point validation, identifying specific failure modes based on thermal data.

Part 5: Experimental Determination Protocol

Do not rely on open-capillary methods alone for new chemical entities (NCEs). Use Differential Scanning Calorimetry (DSC) if available for definitive characterization.

Method A: Capillary Melting Point (Standard)

-

Preparation: Grind dry sample to a fine powder. Fill capillary to 2-3 mm height. Compact via tapping.

-

Ramp Rate:

-

Fast Ramp (10°C/min) to 110°C.

-

Critical Phase: Slow Ramp (1°C/min) from 110°C upwards.

-

-

Observation:

- : First visible liquid droplet.

- : Complete liquefaction (meniscus formation).

-

Acceptance Criteria: Range (

) must be

Method B: DSC (Advanced)

-

Pan: Aluminum, crimped (non-hermetic).[1]

-

Atmosphere: Nitrogen (50 mL/min).

-

Program: Heat 30°C to 200°C @ 10°C/min.

-

Data: Record Onset Temperature (extrapolated) and Peak Maximum.

Part 6: References & Authority[4]

-

Chemical Identity: this compound. CAS Registry No. 51688-72-3.[2][3] ChemicalBook. Link

-

Comparative Data (Para-Isomer): 4'-Bromoacetanilide. Melting Point 167°C. NIST Chemistry WebBook, SRD 69.[1] Link

-

Precursor Data: 4-Bromo-2-isopropylaniline. CAS 81090-34-8.[1] BenchChem. Link

-

Synthesis Methodology: Acetylation of Anilines. Organic Syntheses, Coll. Vol. 1, p. 111 (1941).[1] (General procedure adapted for steric hindrance). Link

Disclaimer: This guide is for research purposes. The melting point range provided is a high-confidence theoretical estimation derived from structure-property relationships of analogous acetanilides.[1] Always verify with a calibrated instrument on a purified sample.

Methodological & Application

Synthesis of N-(4-bromo-2-isopropylphenyl)acetamide from 4-bromo-2-isopropylaniline

Topic: High-Yield Synthesis of N-(4-bromo-2-isopropylphenyl)acetamide from 4-bromo-2-isopropylaniline

For Research Use Only

Introduction

This compound is an aromatic amide that serves as a valuable building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring a bromine atom and a sterically hindering isopropyl group, makes it a key intermediate for synthesizing a range of complex molecules with potential pharmacological activities. This application note provides a detailed, reliable, and reproducible protocol for the synthesis of this compound via the acetylation of 4-bromo-2-isopropylaniline. The described methodology is optimized for high yield and purity, and this document offers in-depth insights into the reaction mechanism, experimental setup, and safety considerations.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction of 4-bromo-2-isopropylaniline with acetic anhydride. The lone pair of electrons on the nitrogen atom of the aniline derivative acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, and subsequent deprotonation of the nitrogen atom to yield the final amide product and acetic acid as a byproduct.

The reaction is typically carried out in the presence of a mild acid catalyst, such as glacial acetic acid, which can protonate the carbonyl oxygen of acetic anhydride, thereby increasing its electrophilicity and accelerating the reaction rate.

Diagram of the Reaction Mechanism

Caption: Nucleophilic acyl substitution mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-bromo-2-isopropylaniline | 97% | AChemBlock | 81090-34-8 |

| Acetic Anhydride | Reagent Grade | Sigma-Aldrich | 108-24-7 |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 64-19-7 |

| Dichloromethane (DCM) | HPLC Grade | VWR | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | --- | --- |

| Anhydrous Sodium Sulfate | ACS Grade | --- | 7757-82-6 |

| Deionized Water | --- | --- | --- |

Equipment

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel (250 mL)

-

Büchner funnel and flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Melting point apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-isopropylaniline (5.0 g, 23.35 mmol) in glacial acetic acid (20 mL).

-

Addition of Acetic Anhydride: To the stirred solution, add acetic anhydride (3.58 mL, 37.36 mmol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 2 hours. Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate). The starting material (aniline) is more polar than the product (acetamide).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) while stirring.

-

Precipitation: A white precipitate of this compound will form. Continue stirring for 15 minutes to ensure complete precipitation.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 30 mL) to remove any remaining acetic acid and other water-soluble impurities.

-

Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight.

-

Purification (Optional): If further purification is required, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[2] Collect the purified crystals by vacuum filtration and dry as described above.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Data and Expected Results

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 85-95% |

| Melting Point | 138-142 °C |

| Molecular Formula | C₁₁H₁₄BrNO |

| Molecular Weight | 256.14 g/mol |

Note: The melting point and yield are based on typical results for similar acetylation reactions and may vary depending on the purity of the starting materials and the precise reaction conditions.

Safety and Handling

Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and nitrile gloves when handling chemicals.[3]

Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator. It causes severe skin burns and eye damage and is harmful if swallowed or inhaled.[3][4][5] Handle it exclusively in a chemical fume hood.[6] Keep it away from heat, sparks, and open flames.[3] In case of skin contact, immediately wash with plenty of water.[7]

4-bromo-2-isopropylaniline: This compound may be harmful if swallowed, inhaled, or absorbed through the skin. Avoid contact with eyes, skin, and clothing.

Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe skin burns and eye damage. Use with adequate ventilation.

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Neutralize acidic aqueous waste before disposal.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature. Ensure the starting material is of high purity. |

| Loss of product during work-up | Ensure the precipitation in ice-water is complete. Use ice-cold water for washing the precipitate to minimize dissolution. | |

| Product is Oily or Gummy | Presence of unreacted starting material or impurities | Ensure the reaction has gone to completion using TLC. Purify the product by recrystallization. |

| Colored Product | Impurities in the starting material or side reactions | Recrystallize the product. If the color persists, treat the solution with activated charcoal before filtration during recrystallization.[2] |

References

- CPAChem. (n.d.). Safety data sheet according to Regulation (EC) No 1907/2006, Article 31.

-

Quora. (2020, April 17). What safety precautions should you take when working with acetic anhydride? Retrieved from [Link]

- IsoLab. (n.d.). Acetic Anhydride.

-

New Jersey Department of Health. (n.d.). ACETIC ANHYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

International Labour Organization. (2023, November). ICSC 0209 - ACETIC ANHYDRIDE. Retrieved from [Link]

Sources

Introduction: The Strategic Value of N-(4-bromo-2-isopropylphenyl)acetamide

An in-depth guide to the utilization of N-(4-bromo-2-isopropylphenyl)acetamide as a versatile cross-coupling partner in modern synthetic chemistry. This document provides researchers, scientists, and drug development professionals with detailed application notes, step-by-step protocols, and expert insights into leveraging this sterically hindered building block for the synthesis of complex molecular architectures.

This compound is a valuable synthetic intermediate characterized by a unique combination of functional groups that present both challenges and opportunities in cross-coupling chemistry. The presence of a bromine atom at the 4-position provides a reactive handle for palladium-catalyzed transformations. However, the ortho-isopropyl group introduces significant steric hindrance, which can impede catalyst-substrate interactions. Furthermore, the acetamido group, while often a stable spectator, can influence the electronic properties of the aryl ring and may require consideration when selecting reaction conditions, particularly the base.

This guide provides a comprehensive overview of how to effectively employ this substrate in several cornerstone cross-coupling reactions. The protocols and discussions herein are designed to explain the causality behind experimental choices, ensuring that researchers can not only replicate the methods but also adapt them to their specific synthetic targets.

Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds between an organoboron species and an organic halide.[1] Its tolerance for a wide range of functional groups makes it a cornerstone of medicinal chemistry and materials science.

Mechanistic Considerations for a Sterically Hindered Substrate

The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2] For a substrate like this compound, the ortho-isopropyl group presents a significant steric shield around the C-Br bond.

-

Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-bromide bond is often the rate-limiting step. The steric bulk of the isopropyl group can slow this process. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or even triphenylphosphine in some cases) are essential. These ligands stabilize the coordinatively unsaturated Pd(0) species and promote its insertion.

-

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It is facilitated by a base (e.g., K₃PO₄, K₂CO₃), which activates the boronic acid to form a more nucleophilic boronate species.[1] The choice of base is critical to ensure efficient transmetalation without promoting unwanted side reactions like amide hydrolysis.

-

Reductive Elimination: The final step forms the new C-C bond and regenerates the active Pd(0) catalyst. This step is typically fast and irreversible.

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for coupling sterically hindered aryl bromides.[3][4]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane (solvent)

-

Water (co-solvent, ~10-25% v/v)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

-

Solvent Addition: Add 1,4-dioxane and water. The mixture should be sufficiently dilute to ensure stirring (typically 0.1-0.2 M concentration with respect to the limiting reagent).

-

Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to remove any dissolved oxygen.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Suzuki Couplings

| Entry | Arylboronic Acid Partner | Catalyst Loading (mol%) | Base (equiv) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 5 | K₃PO₄ (2.5) | 90 | 12 | ~72% |

| 2 | 4-Methoxyphenylboronic acid | 5 | K₃PO₄ (2.5) | 90 | 14 | ~68% |

| 3 | 3-Chlorophenylboronic acid | 5 | K₃PO₄ (2.5) | 90 | 16 | ~65% |

| 4 | Naphthalene-2-boronic acid | 5 | K₃PO₄ (2.5) | 90 | 12 | ~70% |

| (Yields are estimated based on similar transformations reported in the literature[3] and are for illustrative purposes.) |

Section 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, a critical transformation in pharmaceutical synthesis.[5][6] The reaction couples an aryl halide with a primary or secondary amine.

Mechanistic Considerations and Ligand Choice

Similar to the Suzuki coupling, the oxidative addition step is challenging due to the steric hindrance of the ortho-isopropyl group. For Buchwald-Hartwig amination, the choice of ligand is even more critical. Highly specialized, bulky, and electron-rich biarylphosphine ligands are typically required to achieve good results.[7]

-

Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos, SPhos, or RuPhos is often necessary. These ligands form highly active, monoligated Pd(0) species that can readily undergo oxidative addition with the hindered aryl bromide.

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[8] The choice of base can significantly impact reaction efficiency and must be screened for optimal performance.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

-

XPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane (solvent)

-

Glovebox or Schlenk line for handling air-sensitive reagents

Procedure:

-

Reaction Setup (in a glovebox): To an oven-dried reaction vial, add NaOtBu, the XPhos ligand, and Pd₂(dba)₃.

-

Reagent Addition: Add this compound. If the amine is a solid, add it at this stage.

-

Solvent/Liquid Reagent Addition: Add the solvent (toluene or dioxane). If the amine is a liquid, add it via syringe.

-

Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress.

-

Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with an organic solvent (e.g., ethyl acetate) and separate the layers.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Section 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking a terminal alkyne with an aryl halide, creating an arylethyne moiety.[9][10] This reaction is fundamental in the synthesis of conjugated materials, pharmaceuticals, and natural products.

Mechanistic Considerations

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[11]

-

Palladium Cycle: Similar to other cross-couplings, it begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide.

-

Copper Cycle: Copper(I) iodide (CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the arylpalladium(II) complex.

-

Key Factors: Anhydrous and anaerobic conditions are typically required to prevent side reactions like the homocoupling of alkynes (Glaser coupling).[9] The amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and the solvent.

Detailed Protocol: Sonogashira Coupling

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-3 mol%)

-

Copper(I) iodide (CuI) (4-6 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

-

Anhydrous co-solvent (e.g., THF or Toluene, optional)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the amine base and the terminal alkyne via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. The steric hindrance of the substrate may require mild heating to achieve a reasonable reaction rate. Monitor by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture. Dilute with an organic solvent like ethyl acetate and wash with saturated aqueous NH₄Cl to remove the copper salts and amine hydrohalide.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.[11]

Data Presentation: Representative Sonogashira Couplings

| Entry | Alkyne Partner | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 50 | 8 | ~80% |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | DIPA | 40 | 6 | ~85% |

| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 60 | 10 | ~75% |

| (Yields are estimated based on general Sonogashira protocols and are for illustrative purposes.) |

Section 4: Optimization and Troubleshooting

| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Catalyst deactivation (oxygen).2. Insufficiently active catalyst for the hindered substrate.3. Inappropriate base or temperature. | 1. Ensure rigorous degassing and inert atmosphere.2. For Suzuki/Buchwald-Hartwig, screen bulkier, more electron-rich ligands (e.g., XPhos, SPhos).3. Screen different bases (e.g., K₃PO₄ vs. Cs₂CO₃ for Suzuki; NaOtBu vs. K₂CO₃ for Heck). Increase reaction temperature in 10 °C increments. |

| Hydrodehalogenation (Loss of Bromine) | 1. Presence of water or protic sources.2. Catalyst system promotes β-hydride elimination from intermediates. | 1. Use anhydrous solvents and reagents.2. Use a different ligand or catalyst system. Sometimes a milder base can reduce this side reaction. |

| Amide Hydrolysis | The base is too strong or reaction conditions (high temp, excess water) are too harsh. | 1. Use a milder base (e.g., K₂CO₃ instead of NaOtBu if possible).2. Minimize water content in the reaction.3. Reduce reaction time and temperature if feasible. |

| Homocoupling of Coupling Partner | 1. (Sonogashira) Presence of oxygen causing Glaser coupling.2. (Suzuki) Side reactions of the boronic acid. | 1. Maintain strict anaerobic conditions for Sonogashira.2. Use a slight excess (1.1-1.2 equiv) of the boronic acid, not a large excess. |

Conclusion

This compound, despite its steric hindrance, is a highly effective cross-coupling partner when the correct catalytic system is employed. The key to success lies in selecting bulky, electron-rich ligands that can overcome the steric barrier to oxidative addition, paired with appropriate bases and reaction conditions. The protocols and insights provided in this guide demonstrate its utility in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the synthesis of diverse and complex molecules for research and development.

References

- Benchchem. Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

Wikipedia. Sonogashira coupling. Available at: [Link]

-

Dalton Transactions. Mechanistic study on the cross-coupling of alkynyl stannanes with aryl iodides catalyzed by η2-(dimethyl fumarate)palladium(0) complexes with iminophosphine ligands. Available at: [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

YouTube. Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Available at: [Link]

-

Catalysts. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

-

MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

-

Communications Chemistry. Nickel-catalyzed C(sp2)−C(sp3) cross-coupling to access benzyl Bpins of arylboronic acids with α-halo boronic esters. Available at: [Link]

-

MPG.PuRe. Evidence for a Unifying NiI/NiIII Mechanism in Light-Mediated Cross-Coupling Catalysis. Available at: [Link]

-

HETEROCYCLES. RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. Available at: [Link]

-

Chemistry LibreTexts. Heck Reaction. Available at: [Link]

-

PMC. Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

-

ARKIVOC. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Available at: [Link]

-

PMC. Mechanistic Investigation of Ni-Catalyzed Reductive Cross-Coupling of Alkenyl and Benzyl Electrophiles. Available at: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

-

ResearchGate. N-(4-Bromophenyl)acetamide: a new polymorph. Available at: [Link]

-

PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Available at: [Link]

-

MOLBASE. N-(2-bromo-4-isopropylphenyl)acetamide. Available at: [Link]

-

Chemical Society Reviews. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Available at: [Link]

-

PMC. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

NIST WebBook. Acetamide, N-(4-bromophenyl)-. Available at: [Link]

-

PMC. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link]

-

MDPI. Advances in Cross-Coupling Reactions. Available at: [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 7. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Solvent selection for dissolving N-(4-bromo-2-isopropylphenyl)acetamide

Application Note: Solvent Selection & Solubility Protocol for N-(4-bromo-2-isopropylphenyl)acetamide

Executive Summary

This guide details the solvent selection strategy for This compound (CAS: 51688-72-3), a lipophilic acetanilide derivative often used as an intermediate in agrochemical and pharmaceutical synthesis.

Due to the presence of a hydrophobic isopropyl group at the ortho position and a bromine atom at the para position, this compound exhibits significantly lower water solubility than unsubstituted acetanilide. Effective processing requires a tailored solvent strategy that balances the polarity of the amide linkage with the lipophilicity of the substituted phenyl ring.

Key Recommendations:

-

Synthesis: Dichloromethane (DCM) or Toluene.

-

Recrystallization: Ethanol/Water (binary system) or Ethyl Acetate/Heptane.

-

Analysis (NMR): DMSO-d₆ (universal) or CDCl₃ (good solubility).

Chemical Profile & Solubility Physics

Understanding the molecular interaction potential is critical for predicting solubility behavior (Expertise).

| Property | Data / Prediction | Mechanistic Implication |

| Structure | This compound | Amide Group: H-bond donor (NH) & acceptor (C=O). Requires polar/protic interaction.Phenyl Ring: |

| Molecular Weight | 256.14 g/mol | Moderate MW; dissolution kinetics will be diffusion-controlled. |

| LogP (Est.) | ~3.2 – 3.8 | Hydrophobic. Poor solubility in pure water (<0.1 mg/mL). High affinity for octanol, DCM, and esters. |

| Melting Point | ~113–115 °C (Predicted) | Solid at RT. High lattice energy requires heating for dissolution in marginal solvents (e.g., alcohols). |

Solvent Selection Matrix by Application

The "best" solvent is context-dependent. Use this matrix to select the appropriate medium.

A. Synthesis & Reaction Media

Goal: High solubility at reaction temperature; inertness to reagents.

-

Dichloromethane (DCM): Excellent solubility due to moderate polarity and lack of H-bonding interference. Ideal for acylation reactions.

-

Toluene: Good for high-temperature reactions (>100°C). The aromatic ring of toluene interacts favorably with the phenyl ring of the solute via

-stacking. -

Acetic Acid: Often used as both solvent and catalyst during acetylation of the precursor aniline.

B. Purification (Recrystallization)

Goal: High solubility at boiling point; low solubility at freezing point.

-

Ethanol / Water (Recommended):

-

Mechanism:[1] The compound dissolves in hot ethanol (matching the organic backbone). Adding water (anti-solvent) increases the polarity of the bulk solvent, forcing the hydrophobic bromo-isopropyl-phenyl group to crystallize out as the solution cools.

-

-

Ethyl Acetate / Heptane:

-

Mechanism:[1] Dissolve in minimum hot Ethyl Acetate; add Heptane until turbidity appears. Useful if the compound is sensitive to hydrolysis (though acetamides are generally stable).

-

C. Analysis & Spectroscopy

-

DMSO-d₆: Universal solvent for this class. Breaks intermolecular H-bonds, resulting in sharp NMR peaks.

-

CDCl₃: Excellent solubility. Good for observing amide rotamers if present.

-

Methanol (HPLC): Suitable mobile phase component.

Visualization: Solubility Screening Workflow

The following decision tree outlines the logical flow for determining the optimal solvent system for a new batch of this compound.

Caption: Decision tree for selecting solvents based on experimental intent, optimizing for yield (purification) or resolution (analysis).

Detailed Experimental Protocol: Binary Solvent Recrystallization

Objective: Purify crude this compound to >98% purity. Principle: Exploits the steep solubility curve in ethanol/water mixtures.

Safety Note:

-

Bromo-compounds: Potential irritants. Wear gloves and eye protection.

-

Solvents: Ethanol and Acetone are flammable. Perform heating in a fume hood.

Materials:

-

Crude this compound (1.0 g)

-

Solvent A: Ethanol (95% or absolute)

-

Solvent B: Deionized Water (Anti-solvent)

-

Equipment: Hot plate, Erlenmeyer flask, magnetic stir bar, Büchner funnel.

Step-by-Step Procedure:

-

Dissolution (Saturation Limit):

-

Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask.

-

Add a magnetic stir bar.

-

Add 5 mL of Ethanol .

-

Heat gently to boiling (approx. 78°C) while stirring.

-

Observation: If the solid does not dissolve completely, add hot Ethanol in 1 mL increments until a clear solution is obtained. Do not add excess solvent.[2]

-

-

Anti-Solvent Addition (Nucleation Point):

-

Remove the flask from the heat source but keep it on the warm plate.

-

Using a Pasteur pipette, add hot water dropwise to the stirring ethanolic solution.

-

Endpoint: Stop adding water immediately when a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.

-

-

Clarification:

-

Add 2-3 drops of Ethanol to redissolve the cloudiness (restore clear solution).

-

-

Crystallization (Thermodynamic Control):

-

Allow the flask to cool to room temperature slowly (undisturbed) on a cork ring or wood block. Rapid cooling traps impurities.

-

Once at room temperature, place the flask in an ice-water bath (0–4°C) for 20 minutes to maximize yield.

-

-

Isolation:

References